Superior Anxiolytic Potency and Anti-Aggressive Efficacy vs. 7-Chloro Analog
In a direct head-to-head comparison, the 7-bromo derivative (Compound 1: 7-bromo-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) demonstrated markedly superior anxiolytic and anti-aggressive activity compared to its 7-chloro analog (Standard I: 7-chloro-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) [1].
| Evidence Dimension | Anti-aggressive / anxiolytic activity (isolation-induced aggression in mice) |
|---|---|
| Target Compound Data | ED50 = 3.1 mg/kg p.o. |
| Comparator Or Baseline | Standard I (7-chloro analog): ED50 = 68 mg/kg p.o. |
| Quantified Difference | 21.9-fold lower ED50 (higher potency) |
| Conditions | Isolation aggressiveness test in mice, oral administration |
Why This Matters
This quantitative difference confirms that the 7-bromo substitution is essential for achieving high-potency anxiolytic activity in vivo, directly influencing compound selection for CNS drug discovery programs.
- [1] Zeugner, H., et al. (1981). U.S. Patent No. 4,244,869. Benzodiazepine derivatives and process of making them. Washington, DC: U.S. Patent and Trademark Office. View Source
